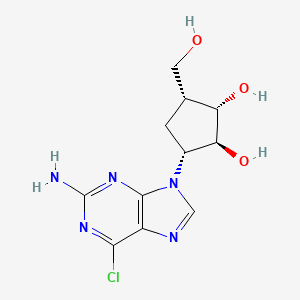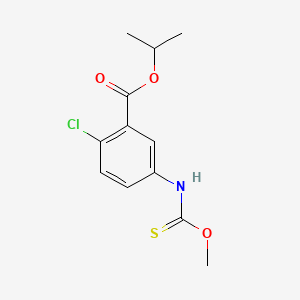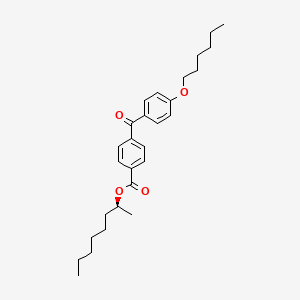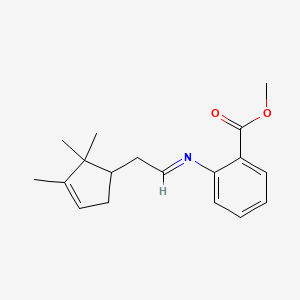
Piperazine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine fumarate is a compound that combines piperazine, a heterocyclic organic base, with fumaric acid, an unsaturated dicarboxylic acid. Piperazine is known for its symmetrical structure and two nitrogen atoms, which make it a versatile building block in medicinal chemistry. Fumaric acid, on the other hand, is commonly found in nature and is used in various industrial applications. Together, they form this compound, which has applications in pharmaceuticals, particularly as an anthelmintic agent.
準備方法
Synthetic Routes and Reaction Conditions: Piperazine fumarate can be synthesized through the reaction of piperazine with fumaric acid. The process typically involves dissolving piperazine in a suitable solvent, such as ethanol, and then adding fumaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Piperazine fumarate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Piperazine-2,5-dione.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds, depending on the substituent introduced.
科学的研究の応用
Piperazine fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its role as an anthelmintic agent.
Medicine: Used in the treatment of parasitic infections such as roundworm and pinworm. It is also explored for its potential in treating other medical conditions.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用機序
Piperazine fumarate exerts its effects primarily through its action as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors in parasites, causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm, allowing the host body to expel the parasite. The compound’s mechanism of action is crucial for its effectiveness as an anthelmintic agent .
類似化合物との比較
Piperidine: Another nitrogen-containing heterocycle, but with a different ring structure.
Morpholine: Similar to piperazine but contains an oxygen atom in the ring.
Pyrrolidine: A five-membered nitrogen-containing ring, differing in size and properties.
Comparison: Piperazine fumarate is unique due to its symmetrical structure and the presence of two nitrogen atoms, which enhance its binding affinity and pharmacokinetic properties. Compared to piperidine and morpholine, piperazine offers better solubility and bioavailability. Its dual nitrogen atoms also allow for more versatile chemical modifications, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
4598-64-5 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C4H4O4/c1-2-6-4-3-5-1;5-3(6)1-2-4(7)8/h5-6H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
LCXSXBYYVYTYDY-WLHGVMLRSA-N |
異性体SMILES |
C1CNCCN1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CNCCN1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


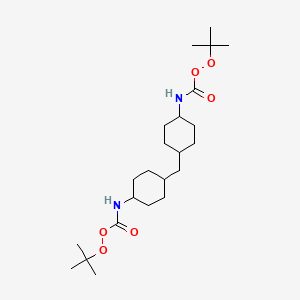
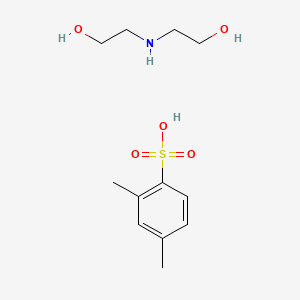



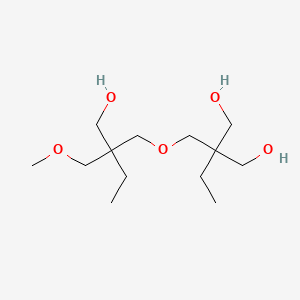

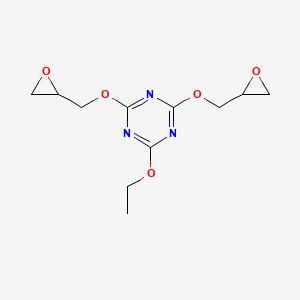

![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
